N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide
Description
Properties
Molecular Formula |
C19H15BrN2O2S |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
N-[1-(2-bromoanilino)-2-oxo-2-thiophen-2-ylethyl]benzamide |
InChI |
InChI=1S/C19H15BrN2O2S/c20-14-9-4-5-10-15(14)21-18(17(23)16-11-6-12-25-16)22-19(24)13-7-2-1-3-8-13/h1-12,18,21H,(H,22,24) |
InChI Key |
SEXMEPJLEZCSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide typically involves the condensation of a carboxylic acid with an amine. One common method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and efficient pathway for the preparation of benzamide derivatives . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives can be scaled up using similar synthetic routes. The use of solid acid catalysts and ultrasonic irradiation can be optimized for large-scale production, ensuring high efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium (Pd) and nickel (Ni) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric activator of enzymes, binding to a site other than the active site and inducing a conformational change that enhances enzyme activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenylamino or thiophene groups. Key comparisons include:
Key Observations :
- Bromine’s electron-withdrawing nature may also stabilize charge-transfer interactions in enzyme binding pockets.
- Thiophene vs. Other Heterocycles : Thiophene’s sulfur atom provides polarizability, which may enhance binding to sulfur-accepting residues in proteins compared to phenyl or pyridyl groups .
- Ketone Functionality : The 2-oxoethyl linker is common in bioactive benzamides, facilitating conformational flexibility and hydrogen bonding with targets like ion channels or proteases .
Pharmacological and Biochemical Comparisons
- Anti-Parasitic Activity: Analogues like N-(2-aminoethyl)-N-benzyloxyphenyl benzamides () show potent activity against Trypanosoma brucei. The target compound’s bromine and thiophene groups may similarly disrupt parasitic enzyme function, though direct evidence is lacking .
- Antiviral Potential: Compounds with sulfonamide or fluorophenyl motifs (e.g., ) exhibit activity against viral targets. The thiophene moiety in the target compound could mimic ribose-binding pockets in viral polymerases .
- Ion Channel Modulation : N-Substituted benzamides in block Kv1.3 channels. The bromophenyl group in the target compound may enhance affinity for hydrophobic channel regions compared to smaller substituents .
Biological Activity
N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenyl group, an amino group, a thiophene ring, and a benzamide moiety. These structural components contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Tyrosine Kinase Inhibition : Similar compounds have been shown to exhibit inhibitory effects on protein tyrosine kinases (PTKs), which are crucial in regulating cell signaling pathways associated with cancer progression. The inhibition of PTKs can lead to reduced proliferation of tumor cells .
- Antitumor Activity : Research indicates that compounds with similar structures demonstrate significant antitumor properties against various cancer cell lines. For instance, compounds derived from thiophene derivatives have been evaluated for their ability to inhibit the growth of lung adenocarcinoma cells .
- Antimicrobial Properties : Some studies suggest that derivatives containing thiophene rings exhibit antimicrobial activity, potentially making them candidates for developing new antibiotics .
Case Studies
- Antitumor Evaluation : A study synthesized a series of thiophene-containing compounds and assessed their antitumor activities. Compounds similar to this compound were found to inhibit the growth of human lung adenocarcinoma cells significantly, suggesting that this compound may have similar effects due to its structural similarities .
- Inhibition Studies : Inhibition assays performed on various cancer cell lines demonstrated that compounds with the thiophene moiety exhibited enhanced cytotoxicity. The specific IC50 values for these compounds indicated their potency in inhibiting cell proliferation .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
